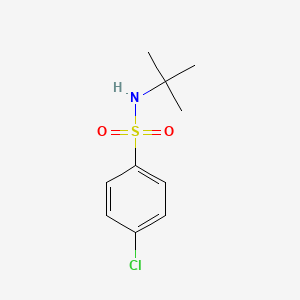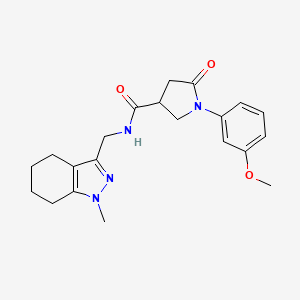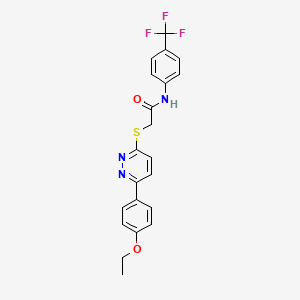![molecular formula C22H18ClN3O2S2 B2565840 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 941950-85-2](/img/structure/B2565840.png)
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
A study by Schmeyers and Kaupp (2002) demonstrated that thioureido-acetamides, closely related to the compound , are valuable starting materials for synthesizing various heterocyclic compounds through one-pot cascade reactions. These reactions yield heterocycles like 2-iminothiazoles, thioparabanic acids, and 5,5-diaryl-thiohydantoins with excellent atom economy. The researchers highlighted the efficient synthesis of these compounds, which are crucial in pharmaceutical research and development Schmeyers & Kaupp, 2002.
Antimicrobial Activity
Krátký, Vinšová, and Stolaříková (2017) explored the antimicrobial properties of rhodanine-3-acetic acid derivatives, akin to the compound . Their research revealed that these derivatives exhibit significant activity against mycobacteria, including Mycobacterium tuberculosis. The study identified structure-activity relationships that contribute to their antimicrobial efficacy, providing insights into the potential therapeutic applications of these compounds Krátký, Vinšová, & Stolaříková, 2017.
Crystal Structure and Computational Studies
Research by Khelloul et al. (2016) focused on the crystal structure, Hirshfeld surface analysis, and computational studies of a thiazolidin-4-one derivative, which shares structural similarities with the compound of interest. The study provided valuable insights into the molecular geometry, intra- and intermolecular contacts, and the theoretical foundation for understanding the physicochemical properties of such compounds Khelloul et al., 2016.
Antioxidant Properties
Lelyukh et al. (2021) synthesized novel derivatives containing the 1,3,4-thia/oxadiazole moieties and evaluated their antioxidant properties. This research underscores the potential of thiazolidine-based compounds in combating oxidative stress, an underlying mechanism in various chronic diseases. The study found some derivatives to exhibit significant radical scavenging abilities, comparable to ascorbic acid, highlighting their potential as antioxidant agents Lelyukh et al., 2021.
properties
IUPAC Name |
2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c23-16-7-5-14(6-8-16)11-19-21(28)26(22(29)30-19)13-20(27)24-10-9-15-12-25-18-4-2-1-3-17(15)18/h1-8,11-12,25H,9-10,13H2,(H,24,27)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNAOOIRAGJZLO-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

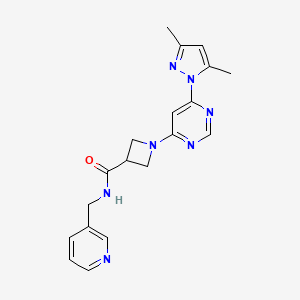
![N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2565760.png)
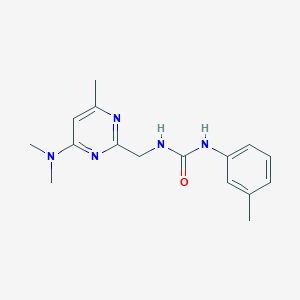
![8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565764.png)
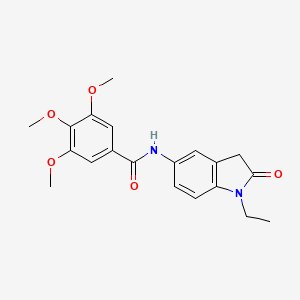

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate](/img/structure/B2565768.png)
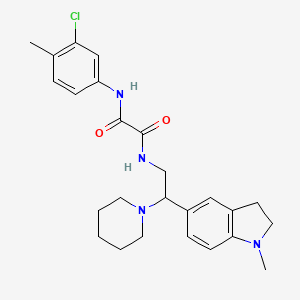
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)
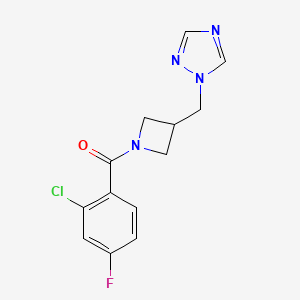
![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2565776.png)
